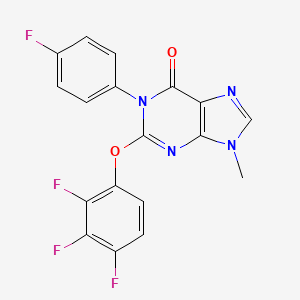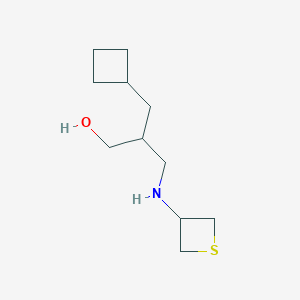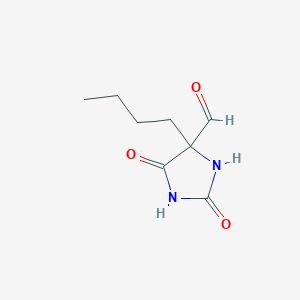
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate is a polymerized lyotropic liquid crystal monomer. This compound is known for its unique self-assembly properties and its ability to form various liquid crystalline phases. It is synthesized from 3,4,5-trihydroxybenzoic acid and has applications in various fields including materials science and nanotechnology .
Métodos De Preparación
The synthesis of sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate involves several steps:
Esterification: 3,4,5-trihydroxybenzoic acid is esterified to form the corresponding ester.
Etherification: The ester is then subjected to etherification to introduce the undecyl chains.
Acylation: The etherified product undergoes acylation to introduce the acryloyloxy groups.
Neutralization: Finally, the product is neutralized with sodium hydroxide to form the sodium salt.
Análisis De Reacciones Químicas
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate undergoes various chemical reactions:
Polymerization: The compound can undergo UV-induced polymerization, forming cross-linked networks.
Self-Assembly: In solution, the compound can self-assemble into different liquid crystalline phases depending on the concentration and solvent conditions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Materials Science: It is used in the development of ordered nanoporous materials and nanostructures.
Nanotechnology: Its self-assembly properties make it useful for creating nanostructured materials with specific properties.
Polymer Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Mecanismo De Acción
The mechanism of action of sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate involves its ability to self-assemble into various liquid crystalline phases. This self-assembly is driven by the amphiphilic nature of the molecule, with the hydrophobic undecyl chains and the hydrophilic sodium benzoate groups interacting with each other and the solvent .
Comparación Con Compuestos Similares
Similar compounds include:
Ethyl 3,4,5-tris((11-hydroxyundecyl)oxy)benzoate: This compound has similar self-assembly properties but lacks the acryloyloxy groups, making it less suitable for polymerization.
Sodium 3,4,5-tris(diethylamino)1,2-diphosphacyclopentadienide: This compound has different chemical properties and applications, particularly in the field of organophosphorus chemistry.
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate is unique due to its combination of self-assembly properties and polymerization capabilities, making it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C49H77NaO11 |
|---|---|
Peso molecular |
865.1 g/mol |
Nombre IUPAC |
sodium;3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoate |
InChI |
InChI=1S/C49H78O11.Na/c1-4-45(50)57-36-30-24-18-12-7-10-16-22-28-34-55-43-40-42(49(53)54)41-44(56-35-29-23-17-11-8-13-19-25-31-37-58-46(51)5-2)48(43)60-39-33-27-21-15-9-14-20-26-32-38-59-47(52)6-3;/h4-6,40-41H,1-3,7-39H2,(H,53,54);/q;+1/p-1 |
Clave InChI |
SGUBDHYGENZUKU-UHFFFAOYSA-M |
SMILES canónico |
C=CC(=O)OCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)

![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)

![8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)


